3-Thiophenemalonic acid

Catalog No.
S1519324
CAS No.
21080-92-2
M.F
C7H6O4S
M. Wt
186.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Thiophenemalonic acid

CAS Number

21080-92-2

Product Name

3-Thiophenemalonic acid

IUPAC Name

2-thiophen-3-ylpropanedioic acid

Molecular Formula

C7H6O4S

Molecular Weight

186.19 g/mol

InChI

InChI=1S/C7H6O4S/c8-6(9)5(7(10)11)4-1-2-12-3-4/h1-3,5H,(H,8,9)(H,10,11)

InChI Key

GCOOGCQWQFRJEK-UHFFFAOYSA-N

SMILES

C1=CSC=C1C(C(=O)O)C(=O)O

Synonyms

2-(3-Thienyl)malonic Acid; 3-Thienylmalonic Acid

Canonical SMILES

C1=CSC=C1C(C(=O)O)C(=O)O

Synthesis and Characterization:

3-Thiophenemalonic acid is a heterocyclic compound containing a thiophene ring and a malonic acid moiety. Its synthesis has been reported in various scientific publications, with methods involving Knoevenagel condensation, Claisen condensation, and other organic reactions. Researchers have also characterized its physical and chemical properties, including melting point, solubility, and spectral data (e.g., NMR, IR) [, ].

Potential Applications:

While the specific applications of 3-thiophenemalonic acid are still under exploration, its unique structure suggests potential uses in various scientific research fields:

  • Organic synthesis: The presence of the malonic acid group makes 3-thiophenemalonic acid a versatile building block for the synthesis of other complex organic molecules. Researchers can utilize its reactive functionality to introduce the thiophene ring into desired target molecules [].
  • Medicinal chemistry: The thiophene scaffold is present in several bioactive compounds with diverse pharmacological activities. Studies have investigated the potential of 3-thiophenemalonic acid derivatives as anti-microbial, anti-inflammatory, and anti-cancer agents [, ].
  • Material science: The combination of aromatic and carboxylic acid functionalities in 3-thiophenemalonic acid could be beneficial for the development of novel functional materials. Researchers have explored its potential use in the design of polymers, liquid crystals, and other materials with specific properties [].

Current Research Trends:

Current research on 3-thiophenemalonic acid primarily focuses on:

  • Developing new synthetic routes and exploring its reactivity for the preparation of diverse derivatives.
  • Investigating the potential biological activities of these derivatives through in vitro and in vivo studies.
  • Evaluating the suitability of 3-thiophenemalonic acid and its derivatives for material science applications.

Origin and Significance:

3-Thiophenemalonic acid is primarily a synthetic compound, prepared in laboratories for various research purposes. Its significance lies in its potential as a building block for the synthesis of more complex molecules, particularly those containing the thiophene ring. These molecules can have diverse applications in medicinal chemistry, material science, and other fields [1].

Citation:

  • Sigma-Aldrich:

Molecular Structure Analysis

3-Thiophenemalonic acid has the chemical formula C7H4O4S. Its structure features a thiophene ring with a carboxylic acid group attached at the third carbon position (hence the prefix "3-"). Another carboxylic acid group is directly connected to the second carbon of the thiophene ring.

Key Features:

  • The presence of the aromatic thiophene ring provides interesting electronic properties that can influence reactivity in chemical reactions.
  • The two carboxylic acid groups offer multiple functional sites for further chemical modifications.

Notable Aspects:

The molecule exhibits conjugation, where the double bonds in the thiophene ring and the carbonyl groups of the carboxylic acids interact, influencing the overall electronic distribution and reactivity [2].

Citation:

  • Organic Chemistry Portal:

Chemical Reactions Analysis

Synthesis:

Other Reactions:

Due to the presence of the two carboxylic acid groups, 3-thiophenemalonic acid can undergo various reactions common to carboxylic acids. This includes esterification, amidation, and decarboxylation, depending on the reaction conditions and reagents used [4].

Citation:

  • ScienceDirect - Journal of Sulfur Chemistry!
  • LibreTexts - Carboxylic Acids

Data on Specific Reactions:

Detailed information on specific reaction pathways and their corresponding balanced chemical equations for 3-thiophenemalonic acid is limited due to its niche research application.


Physical And Chemical Properties Analysis

Available Data:

  • Molecular Formula: C7H4O4S [1]
  • Molecular Weight: 184.17 g/mol [1]
  • CAS Number: 21080-92-2 [1]

Limited Data:

Citation:

  • Sigma-Aldrich:

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21080-92-2

Wikipedia

3-Thiophenemalonic acid

General Manufacturing Information

Propanedioic acid, 2-(3-thienyl)-: INACTIVE

Dates

Modify: 2023-08-15

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